1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15567132
InChI: InChI=1S/C26H24N2O5S/c1-3-4-7-13-32-19-11-10-16(15-20(19)31-2)22-21-23(29)17-8-5-6-9-18(17)33-24(21)25(30)28(22)26-27-12-14-34-26/h5-6,8-12,14-15,22H,3-4,7,13H2,1-2H3
SMILES:
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.5 g/mol

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15567132

Molecular Formula: C26H24N2O5S

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H24N2O5S
Molecular Weight 476.5 g/mol
IUPAC Name 1-(3-methoxy-4-pentoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H24N2O5S/c1-3-4-7-13-32-19-11-10-16(15-20(19)31-2)22-21-23(29)17-8-5-6-9-18(17)33-24(21)25(30)28(22)26-27-12-14-34-26/h5-6,8-12,14-15,22H,3-4,7,13H2,1-2H3
Standard InChI Key ALLHOLWZNPNNLH-UHFFFAOYSA-N
Canonical SMILES CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OC

Introduction

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole-thiazole scaffold. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and structural diversity. The molecular formula of this compound is often reported as C26H24N2O5S, although discrepancies exist, with some sources suggesting a formula of C31H30N2O7S, which may reflect variations in the compound's structure or synthesis conditions.

Synthesis and Chemical Reactions

The synthesis of 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and purity.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit significant biological activities, including potential anti-cancer and anti-inflammatory properties. The mechanism of action is believed to involve modulation of specific molecular targets, such as enzymes or receptors within cellular pathways. Interaction studies are essential for understanding the compound's pharmacodynamics and pharmacokinetics.

Potential ApplicationDescription
Anti-cancer PropertiesPreliminary studies indicate potential anti-cancer activity
Anti-inflammatory PropertiesShows promise as an anti-inflammatory agent
Medicinal ChemistryPotential use in developing new therapeutic agents
Materials ScienceApplications in materials science due to its unique structure

Comparison with Analogous Compounds

Several compounds exhibit structural similarities to 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, differing primarily in their substituents and functional groups. These analogs include compounds like methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate and 7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl].

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylateC29H28N2O7S548.6 g/molContains a methyl ester group
7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl]C28H27ClN2O5S539.04 g/molIncorporates chlorine substituent
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamideC17H15N3O4S2389.44 g/molFeatures a benzamide structure

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